![molecular formula C17H15F3N4O3 B15136043 2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide is a complex organic compound that features a pyrrolo[1,2-d][1,2,4]triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrrolo[1,2-d][1,2,4]triazine core through cyclization reactions.
- Introduction of the oxo group at the 4-position.
- Coupling of the trifluoromethoxyphenyl group to the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxo group.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Various substitution reactions could occur, especially on the aromatic ring or the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- Compounds with similar pyrrolo[1,2-d][1,2,4]triazine cores.
- Other acetamide derivatives with trifluoromethoxyphenyl groups.
Uniqueness
The uniqueness of 2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide lies in its specific combination of functional groups and its potential for diverse applications.
Propiedades
Fórmula molecular |
C17H15F3N4O3 |
|---|---|
Peso molecular |
380.32 g/mol |
Nombre IUPAC |
2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C17H15F3N4O3/c1-11(12-4-6-14(7-5-12)27-17(18,19)20)22-15(25)10-24-16(26)23-8-2-3-13(23)9-21-24/h2-9,11H,10H2,1H3,(H,22,25)/t11-/m0/s1 |
Clave InChI |
QCGDQGNBYQRDAB-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)N3C=CC=C3C=N2 |
SMILES canónico |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)N3C=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


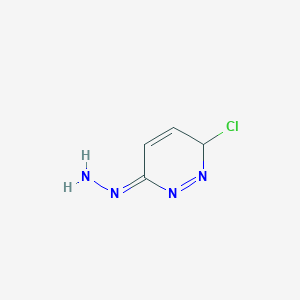


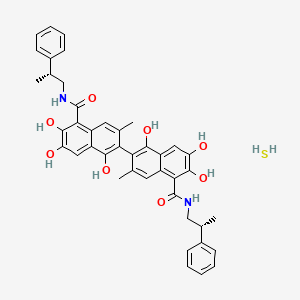


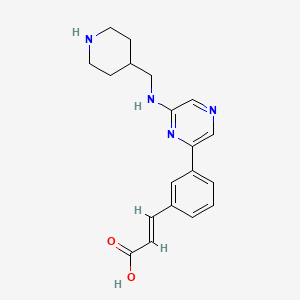

![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
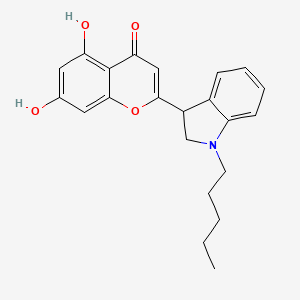
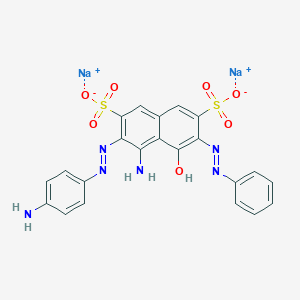

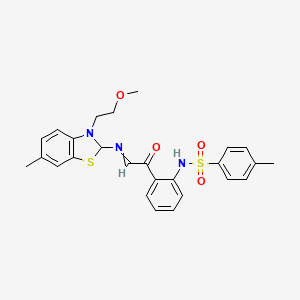
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
